molecular formula C24H25NO5 B12477473 4-Methoxy-3-({3-methoxy-2-[(2-methylbenzyl)oxy]benzyl}amino)benzoic acid

4-Methoxy-3-({3-methoxy-2-[(2-methylbenzyl)oxy]benzyl}amino)benzoic acid

Cat. No.: B12477473
M. Wt: 407.5 g/mol
InChI Key: UOQODHBAVSFBJU-UHFFFAOYSA-N
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Description

4-Methoxy-3-({3-methoxy-2-[(2-methylbenzyl)oxy]benzyl}amino)benzoic acid is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-({3-methoxy-2-[(2-methylbenzyl)oxy]benzyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate benzoic acid derivative and introduce the methoxy and benzyl groups through a series of substitution reactions. The amino group can be introduced via reductive amination or other suitable methods. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often employ more efficient and cost-effective methods, such as continuous flow reactors and advanced purification techniques, to ensure scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-({3-methoxy-2-[(2-methylbenzyl)oxy]benzyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The benzyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary amines.

Scientific Research Applications

4-Methoxy-3-({3-methoxy-2-[(2-methylbenzyl)oxy]benzyl}amino)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-({3-methoxy-2-[(2-methylbenzyl)oxy]benzyl}amino)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-(2-methoxyethoxy)benzoic acid
  • Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide

Uniqueness

4-Methoxy-3-({3-methoxy-2-[(2-methylbenzyl)oxy]benzyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

4-methoxy-3-[[3-methoxy-2-[(2-methylphenyl)methoxy]phenyl]methylamino]benzoic acid

InChI

InChI=1S/C24H25NO5/c1-16-7-4-5-8-19(16)15-30-23-18(9-6-10-22(23)29-3)14-25-20-13-17(24(26)27)11-12-21(20)28-2/h4-13,25H,14-15H2,1-3H3,(H,26,27)

InChI Key

UOQODHBAVSFBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=CC=C2OC)CNC3=C(C=CC(=C3)C(=O)O)OC

Origin of Product

United States

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